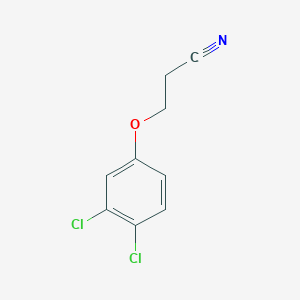

3-(3,4-Dichlorophenoxy)propanenitrile

Descripción

3-(3,4-Dichlorophenoxy)propanenitrile is a nitrile-containing aromatic compound with a dichlorinated phenoxy group. Its molecular formula is C₉H₆Cl₂NO, and it is structurally characterized by a propanenitrile backbone substituted with a 3,4-dichlorophenoxy group. The compound is listed under multiple synonyms, including ZINC19427095 and AKOS000172650, with CAS registry number 1018289-02-5 (or 1017206-42-6 in some sources) .

Propiedades

Fórmula molecular |

C9H7Cl2NO |

|---|---|

Peso molecular |

216.06 g/mol |

Nombre IUPAC |

3-(3,4-dichlorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2 |

Clave InChI |

GHHWFZKXGGDHJI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1OCCC#N)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)propanenitrile typically involves the reaction of 3,4-dichlorophenol with acrylonitrile in the presence of a base, such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the acrylonitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(3,4-Dichlorophenoxy)propanenitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dichlorophenoxy)propanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation over a metal catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenoxypropanenitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(3,4-Dichlorophenoxy)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dichlorophenoxy)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorinated aromatic ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Structural Comparison with Analogous Nitriles

2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (Compound 10)

This analog, synthesized via a multi-step procedure, replaces the phenoxy group with a pyrrole-substituted phenyl ring (Figure 1). It demonstrated moderate cytotoxicity in preliminary assays, yielding a 65% synthesis efficiency .

3-(4-Chloro-3-methylphenoxy)propanenitrile

This compound substitutes one chlorine atom with a methyl group at the 3-position of the phenyl ring.

Substituent Effects on Reactivity

- Electron-withdrawing effects : Dichloro substitution (3,4-) enhances electrophilicity at the nitrile group, favoring nucleophilic addition reactions.

- Steric hindrance: Methyl substitution (as in 3-(4-chloro-3-methylphenoxy)propanenitrile) may reduce reactivity compared to dichloro analogs.

Functional Comparison with Chlorinated Herbicides

Research Findings and Data

Cytotoxicity of Nitrile Analogs

- Compound 10 (pyrrole-substituted analog): Exhibited cytotoxicity in cell-based assays, though specific IC₅₀ values are unreported .

- 3-(3,4-Dichlorophenoxy)propanenitrile: No cytotoxicity data available; further studies needed to assess bioactivity.

Physicochemical Properties

| Property | 3-(3,4-Dichlorophenoxy)propanenitrile | 3-(4-Chloro-3-methylphenoxy)propanenitrile | Diuron |

|---|---|---|---|

| Molecular Weight | ~220 g/mol (estimated) | 195.65 g/mol | 233.10 g/mol |

| Chlorine Atoms | 2 | 1 | 2 |

| Functional Groups | Nitrile, dichlorophenoxy | Nitrile, chloro-methylphenoxy | Urea, dichlorophenyl |

Actividad Biológica

3-(3,4-Dichlorophenoxy)propanenitrile is an organic compound with the molecular formula C10H8Cl2N. It features a propanenitrile backbone linked to a dichlorophenoxy group, with chlorine atoms substituted at the 3 and 4 positions of the phenyl ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties, which suggest it may disrupt cellular processes in target organisms.

Antimicrobial Properties

Research indicates that 3-(3,4-Dichlorophenoxy)propanenitrile exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, indicating its potential as a therapeutic agent. The mechanism of action is believed to involve disruption of cellular membranes and inhibition of essential metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It is hypothesized that the dichlorophenoxy group enhances its ability to penetrate fungal cell walls, leading to increased efficacy against fungal pathogens. This characteristic could be particularly beneficial in agricultural applications where fungal resistance poses a significant challenge.

Toxicological Profile

The toxicological profile of 3-(3,4-Dichlorophenoxy)propanenitrile has been assessed through various studies. It is crucial to evaluate both acute and chronic toxicity to understand its safety for potential therapeutic and agricultural uses. Preliminary data suggests that while the compound exhibits biological activity, it also requires careful consideration regarding its environmental impact and human health safety .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial effects of 3-(3,4-Dichlorophenoxy)propanenitrile against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent in clinical settings.

Fungal Resistance Trials

Another research initiative focused on the antifungal properties of this compound against Candida albicans. The study found that 3-(3,4-Dichlorophenoxy)propanenitrile significantly reduced fungal viability in vitro, suggesting it could be developed into a treatment for fungal infections resistant to conventional therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(3,4-Dichlorophenoxy)propanenitrile, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key differences and potential implications for biological activity:

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| 3-(2,4-Dichlorophenoxy)propanenitrile | Chlorine atoms at different positions | Different reactivity due to positional effects |

| 3-(2,5-Dichlorophenoxy)propanenitrile | Different chlorine substitution pattern | Potentially altered biological activity |

| 3-(4-Chlorophenoxy)propanenitrile | Only one chlorine atom on the phenyl ring | May exhibit distinct chemical properties compared to dichloro variants |

| 2-Amino-3-(2,4-difluorophenoxy)propanenitrile | Amino group substitution | Enhanced solubility and stability due to amino functionalization |

This comparison highlights how variations in chlorine substitution can influence biological activity and reactivity, making 3-(3,4-Dichlorophenoxy)propanenitrile a valuable subject for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.